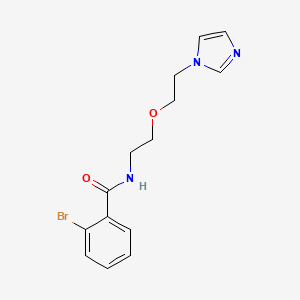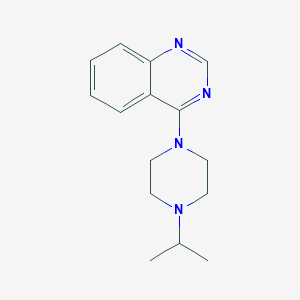
(E)-1-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea is a useful research compound. Its molecular formula is C25H24N4O3 and its molecular weight is 428.492. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Selective Orexin-1 Receptor Antagonism
Research by Bonaventure et al. (2015) highlighted the potential of selective Orexin-1 receptor antagonists in attenuating stress-induced hyperarousal without inducing hypnotic effects. This implies the compound's therapeutic relevance in psychiatric disorders associated with stress or hyperarousal states, showcasing its significance in neuropsychopharmacology (Bonaventure et al., 2015).
Herbicidal Activities
A study by Luo et al. (2008) synthesized novel triazolinone derivatives with potential herbicidal activities, highlighting the importance of certain chemical scaffolds in developing agricultural chemicals. This research underscores the utility of complex organic molecules in targeting specific biological pathways in plants (Luo et al., 2008).
Antiproliferative and Antioxidant Activities
Perković et al. (2016) explored novel urea and bis-urea primaquine derivatives for their antiproliferative and antioxidant activities, particularly against cancer cell lines. This suggests the chemical's potential in oncology, especially in developing treatments targeting specific cancer types (Perković et al., 2016).
Antibacterial Properties
Dhokale et al. (2019) reported on the synthesis and antibacterial activity of novel quinazolinone derivatives, indicating the compound's utility in combating microbial infections. Such studies are crucial for the development of new antibiotics in response to growing antibiotic resistance (Dhokale et al., 2019).
Anticancer Activity and Blood Brain Barrier Penetration
Research by Sirisoma et al. (2009) identified a potent apoptosis inducer with high efficacy in cancer models and significant blood-brain barrier penetration, highlighting its potential as a novel anticancer agent. This underscores the importance of structural modifications in enhancing the therapeutic index of bioactive compounds (Sirisoma et al., 2009).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea involves the condensation of 4-methoxyphenethylamine with 2-oxo-2,3-dihydroquinazoline-4-carbaldehyde to form an imine intermediate. The imine intermediate is then reacted with m-tolyl isocyanate to form the final product.", "Starting Materials": [ "4-methoxyphenethylamine", "2-oxo-2,3-dihydroquinazoline-4-carbaldehyde", "m-tolyl isocyanate" ], "Reaction": [ "Step 1: Condensation of 4-methoxyphenethylamine with 2-oxo-2,3-dihydroquinazoline-4-carbaldehyde in the presence of a suitable solvent and a catalyst to form an imine intermediate.", "Step 2: Addition of m-tolyl isocyanate to the imine intermediate to form the final product.", "Step 3: Purification of the final product by recrystallization or chromatography." ] } | |
CAS番号 |
942002-14-4 |
分子式 |
C25H24N4O3 |
分子量 |
428.492 |
IUPAC名 |
1-[3-[2-(4-methoxyphenyl)ethyl]-2-oxoquinazolin-4-yl]-3-(3-methylphenyl)urea |
InChI |
InChI=1S/C25H24N4O3/c1-17-6-5-7-19(16-17)26-24(30)28-23-21-8-3-4-9-22(21)27-25(31)29(23)15-14-18-10-12-20(32-2)13-11-18/h3-13,16H,14-15H2,1-2H3,(H2,26,28,30) |
InChIキー |
GJPNWKAQBQHPFC-WEMUOSSPSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CCC4=CC=C(C=C4)OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



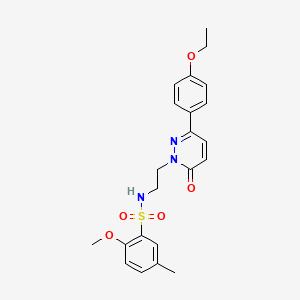
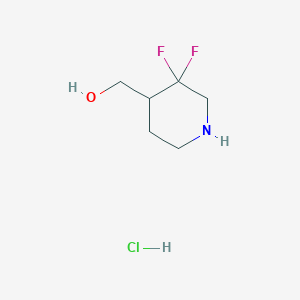
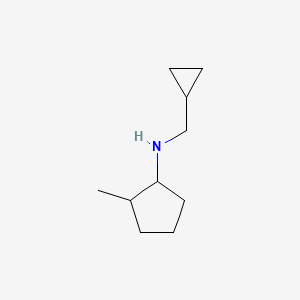
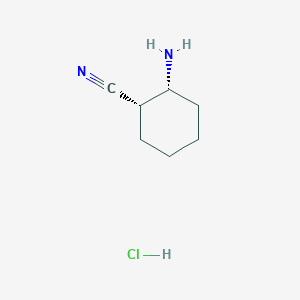

![1-(2-Methylpropyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine](/img/structure/B2643520.png)
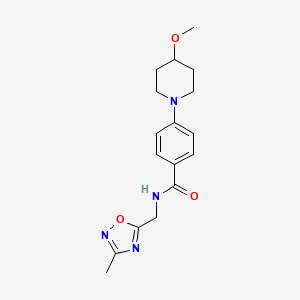

![methyl 4-(2-((2-methoxyethyl)amino)-8-methyl-4-oxo-4H-furo[3,2-c]chromen-3-yl)benzoate](/img/structure/B2643524.png)
![N'-(3-Methylsulfanylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide](/img/structure/B2643526.png)
